molecular formula C12H15N5 B1401733 1-Benzyl-5-pyrrolidin-1-yl-1H-tetrazole CAS No. 305791-41-7

1-Benzyl-5-pyrrolidin-1-yl-1H-tetrazole

Cat. No. B1401733
CAS RN: 305791-41-7
M. Wt: 229.28 g/mol
InChI Key: ALMUVBAXJPUODR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-5-pyrrolidin-1-yl-1H-tetrazole is a chemical compound with the molecular formula C12H15N5 . It is used in various chemical reactions and has a molecular weight of 229.28 g/mol.


Synthesis Analysis

The synthesis of this compound and similar compounds involves the reaction of amines, triethyl orthoformate, and sodium azide . The reaction proceeds readily in water with zinc salts as catalysts . A variety of aromatic nitriles, activated and unactivated alkyl nitriles, substituted vinyl nitriles, thiocyanates, and cyanamides are all viable substrates .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it can be synthesized from amines, triethyl orthoformate, and sodium azide . The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 229.28 g/mol. More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Organocatalysis and Reaction Catalysis

1-Benzyl-5-pyrrolidin-1-yl-1H-tetrazole has been utilized in various organocatalytic processes. For instance, it has been used in proline-derived organocatalysis, demonstrating effectiveness in Mannich and Aldol reactions, as well as in alpha-oxyamination and azide cyclization processes. This makes it a valuable compound in organic synthesis and chemical transformations (Aureggi et al., 2008).

Synthesis of Heterocycles

Research has shown that this compound can be a building block for synthesizing various heterocyclic compounds. For example, its reactivity towards aziridines has been explored to produce tetrasubstituted pyrroles and 4-methylenepyrrolidines, highlighting its potential in creating complex organic structures (Cardoso et al., 2016).

Continuous-Flow Organocatalytic Processes

This compound has also been applied in the development of environmentally friendly continuous-flow organocatalytic processes. Its use in aldol reactions under continuous-flow conditions has shown good stereoselectivities and efficiencies, with the added benefit of long-term stability (Bortolini et al., 2012).

Safety and Hazards

While specific safety and hazard information for 1-Benzyl-5-pyrrolidin-1-yl-1H-tetrazole was not found, it’s generally recommended to wear suitable protective clothing, avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam when handling similar chemical compounds .

properties

IUPAC Name

1-benzyl-5-pyrrolidin-1-yltetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5/c1-2-6-11(7-3-1)10-17-12(13-14-15-17)16-8-4-5-9-16/h1-3,6-7H,4-5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALMUVBAXJPUODR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=NN2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzyl-5-pyrrolidin-1-yl-1H-tetrazole
Reactant of Route 2
Reactant of Route 2
1-Benzyl-5-pyrrolidin-1-yl-1H-tetrazole
Reactant of Route 3
Reactant of Route 3
1-Benzyl-5-pyrrolidin-1-yl-1H-tetrazole
Reactant of Route 4
Reactant of Route 4
1-Benzyl-5-pyrrolidin-1-yl-1H-tetrazole
Reactant of Route 5
Reactant of Route 5
1-Benzyl-5-pyrrolidin-1-yl-1H-tetrazole
Reactant of Route 6
Reactant of Route 6
1-Benzyl-5-pyrrolidin-1-yl-1H-tetrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.